4-(Piperazin-2-yl)phenol
Overview
Description
4-(Piperazin-2-yl)phenol is an organic compound that features a phenol group attached to a piperazine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its role as an intermediate in the synthesis of various pharmaceuticals. The presence of both the phenol and piperazine moieties endows it with unique chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-2-yl)phenol can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine ring . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also viable synthetic routes .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Industrial methods often focus on minimizing the use of hazardous reagents and solvents, as well as implementing green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The piperazine ring can be reduced to form different hydrogenated derivatives.
Substitution: Both the phenol and piperazine groups can participate in substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the piperazine ring can produce various hydrogenated piperazine derivatives. Substitution reactions can introduce different functional groups onto the phenol or piperazine moieties, leading to a wide range of derivatives.
Scientific Research Applications
4-(Piperazin-2-yl)phenol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as an intermediate in the synthesis of various pharmaceuticals, including drugs with antimicrobial, antipsychotic, and anti-inflammatory properties . Its unique structure allows it to interact with different biological targets, making it a valuable scaffold for drug design and development.
In biology, this compound is used in the study of enzyme inhibition and receptor binding. It can act as a ligand for various receptors, providing insights into the mechanisms of action of different biological pathways. In industry, this compound is utilized in the production of polymers, resins, and other materials, where its chemical properties contribute to the desired characteristics of the final products .
Mechanism of Action
The mechanism of action of 4-(Piperazin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds and participate in π-π interactions, while the piperazine ring can engage in ionic and hydrophobic interactions. These interactions enable the compound to modulate the activity of its targets, leading to various biological effects .
For example, in medicinal applications, this compound may inhibit enzymes involved in disease pathways or bind to receptors to alter cellular signaling. The specific molecular targets and pathways depend on the context of its use and the modifications made to its structure.
Comparison with Similar Compounds
4-(Piperazin-2-yl)phenol can be compared to other similar compounds, such as:
4-(Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
1-(3-Chlorophenyl)piperazine: Known for its use in neuropharmacology as a serotonin receptor agonist.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with applications in neurodegenerative disease research.
The uniqueness of this compound lies in its combination of the phenol and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and a wide range of applications in different fields.
Properties
IUPAC Name |
4-piperazin-2-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-9-3-1-8(2-4-9)10-7-11-5-6-12-10/h1-4,10-13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASIFHOHGBPKMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587672 | |
Record name | 4-(Piperazin-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
783251-37-6 | |
Record name | 4-(Piperazin-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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